molecular formula C12H11BrCl2O B8592041 2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one CAS No. 161190-28-9

2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one

Cat. No. B8592041
M. Wt: 322.02 g/mol
InChI Key: GDLAAGCDLYXWCK-UHFFFAOYSA-N
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Patent
US05652271

Procedure details

A solution of bromine (18 ml) in chloroform (80 ml) was added dropwise at 10°-15° C. over 1.5 hours to a stirred solution of the above 1-[1-(3,4-dichlorophenyl)-cyclobutyl]ethanone (89.6 g) in a mixture of methanol (120 ml) and chloroform (20 ml). When the addition was complete, the mixture was stirred at ambient temperature for 1 hour, then poured onto an excess of ice-water. The aqueous layer was separated and the product extracted into dichloromethane (2×150 ml). The combined organic solutions were washed with saturated aqueous sodium hydrogen carbonate solution (2×200 ml) then with water, dried over calcium chloride and the solvent removed in vacuo to yield an oil. The oil was distilled to give 2-bromo-l-[1-(3,4-dichlorophenyl)-cyclobutyl]ethanone (88.31 g), b.p. 148°-154° C./0.66 mbar.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([C:11]2([C:15](=[O:17])[CH3:16])[CH2:14][CH2:13][CH2:12]2)[CH:7]=[CH:8][C:9]=1[Cl:10]>C(Cl)(Cl)Cl.CO>[Br:1][CH2:16][C:15]([C:11]1([C:6]2[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([Cl:3])[CH:5]=2)[CH2:14][CH2:13][CH2:12]1)=[O:17]

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
BrBr
Name
Quantity
89.6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(CCC1)C(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the product extracted into dichloromethane (2×150 ml)
WASH
Type
WASH
Details
The combined organic solutions were washed with saturated aqueous sodium hydrogen carbonate solution (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C1(CCC1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 88.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.